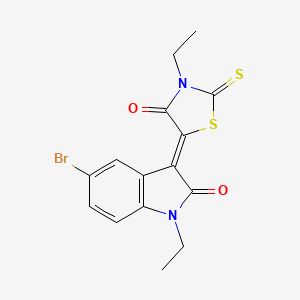
3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol is a heterocyclic compound with a quinazolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a chlorinated benzaldehyde.
Cyclization: The aniline derivative undergoes cyclization with the benzaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine, to form the quinazolinone core.
Chlorination: The resulting quinazolinone is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atoms at the desired positions.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.
科学研究应用
3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and DNA repair, making it a potential therapeutic agent for cancer treatment.
相似化合物的比较
Similar Compounds
- 3-Amino-6-chloro-4-phenylquinolin-2(1H)-one
- 3-Amino-6-chloro-4-phenylcarbostyril
Comparison
Compared to similar compounds, 3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol exhibits unique properties due to the presence of the 2-chlorophenyl and 2-methyl groups. These substituents enhance its biological activity and make it a more potent inhibitor of specific enzymes and receptors. Additionally, the compound’s unique structure allows for greater versatility in chemical modifications, enabling the development of a wide range of derivatives with tailored properties.
属性
CAS 编号 |
54567-12-3 |
|---|---|
分子式 |
C15H13Cl2N3O |
分子量 |
322.2 g/mol |
IUPAC 名称 |
3-amino-6-chloro-4-(2-chlorophenyl)-2-methylquinazolin-4-ol |
InChI |
InChI=1S/C15H13Cl2N3O/c1-9-19-14-7-6-10(16)8-12(14)15(21,20(9)18)11-4-2-3-5-13(11)17/h2-8,21H,18H2,1H3 |
InChI 键 |
BLYWAXNJULTJLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(N1N)(C3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


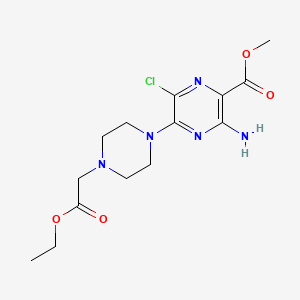

![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013741.png)
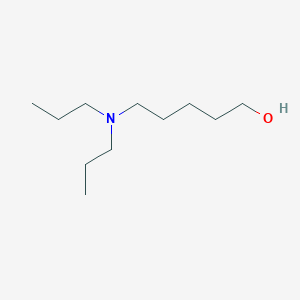
![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
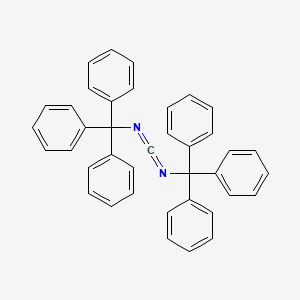

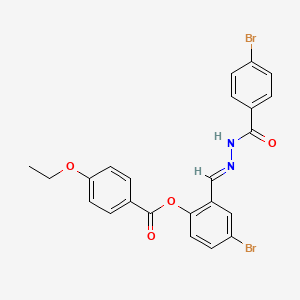
![ethyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013802.png)


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013821.png)
